Cas no 1246012-26-9 (6-O-trans-p-Coumaroylshanzhiside methyl ester)

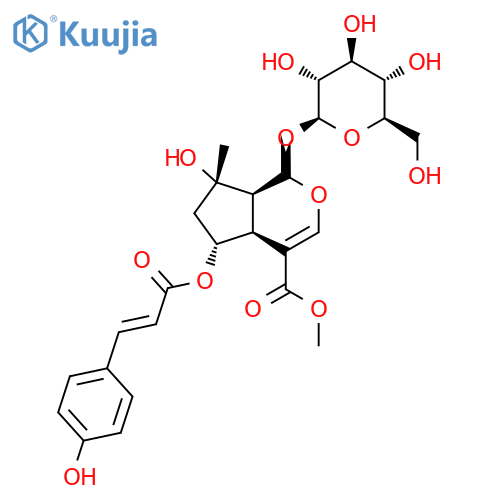

1246012-26-9 structure

商品名:6-O-trans-p-Coumaroylshanzhiside methyl ester

6-O-trans-p-Coumaroylshanzhiside methyl ester 化学的及び物理的性質

名前と識別子

-

- 6-O-trans-p-Coumaroylshanzhiside methyl ester

- 6-O-trans-p-Coumaroylshanzhiside

- Methyl (1S,4aS,5R,7S,7aS)-1-(β-D-glucopyranosyloxy)-7-hydroxy-5-{ [(2E)-3-(4-hydroxyphenyl)-2-propenoyl]oxy}-7-methyl-1,4a,5,6,7,7a -hexahydrocyclopenta[c]pyran-4-carboxylate

- 6'-Feruloylnodakenin

- 6'-O-trans-feruloylnodakenin

- [ "" ]

- DTXSID101098815

- methyl (1S,4aS,5R,7S,7aS)-7-hydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

- FS-10261

- Methyl (1S,4aS,5R,7S,7aS)-1-(I(2)-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-hydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-7-methylcyclopenta[c]pyran-4-carboxylate

- 1246012-26-9

-

- インチ: InChI=1S/C26H32O13/c1-26(34)9-15(37-17(29)8-5-12-3-6-13(28)7-4-12)18-14(23(33)35-2)11-36-24(19(18)26)39-25-22(32)21(31)20(30)16(10-27)38-25/h3-8,11,15-16,18-22,24-25,27-28,30-32,34H,9-10H2,1-2H3/b8-5+/t15-,16-,18+,19-,20-,21+,22-,24+,25+,26+/m1/s1

- InChIKey: ZGUUHRZMAAUFHL-OKHNFGPGSA-N

- ほほえんだ: C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)/C=C/c4ccc(cc4)O)O

計算された属性

- せいみつぶんしりょう: 552.18400

- どういたいしつりょう: 552.18429107g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 13

- 重原子数: 39

- 回転可能化学結合数: 9

- 複雑さ: 944

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 10

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 202Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 771.3±60.0 °C at 760 mmHg

- フラッシュポイント: 255.8±26.4 °C

- PSA: 201.67000

- LogP: -1.06600

- じょうきあつ: 0.0±2.8 mmHg at 25°C

6-O-trans-p-Coumaroylshanzhiside methyl ester セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

6-O-trans-p-Coumaroylshanzhiside methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O93020-5mg |

Methyl (1S,4aS,5R,7S,7aS)-1-(β-D-glucopyranosyloxy)-7-hydroxy-5-{ [(2E)-3-(4-hydroxyphenyl)-2-propenoyl]oxy}-7-methyl-1,4a,5,6,7,7a -hexahydrocyclopenta[c]pyran-4-carboxylate |

1246012-26-9 | 5mg |

¥4418.0 | 2021-09-08 |

6-O-trans-p-Coumaroylshanzhiside methyl ester 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

1246012-26-9 (6-O-trans-p-Coumaroylshanzhiside methyl ester) 関連製品

- 61186-24-1(2H-Pyran-5-carboxylic acid,4-[2-[[(2E)-3-(3,4-dihydroxyphenyl)-1- oxo-2-propenyl]oxy]ethyl]-3-ethenyl-2-(â-Dglucopyranosyloxy)- 3,4-dihydro-,(2S,3R,4S)-)

- 80416-52-0(13-O-p-Coumaroylplumieride)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量